molecular formula C11H24N2O2 B1382861 (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester CAS No. 1374636-08-4

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B1382861
CAS No.: 1374636-08-4
M. Wt: 216.32 g/mol
InChI Key: OTSWUUVDIYKZTD-MRVPVSSYSA-N
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Description

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is a compound that features a tert-butyl ester group, which is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester typically involves the tert-butylation of carboxylic acids. One common method is the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid like concentrated sulfuric acid . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a tert-butylating agent .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs large-scale esterification processes. These processes may use catalysts such as bis(trifluoromethanesulfonyl)imide to enhance the reaction efficiency and yield . The use of continuous flow reactors can also improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group can be easily removed under acidic conditions, allowing for the selective deprotection of carboxylic acids in complex molecules . This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted reactions at specific sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which combines an amino group with a tert-butyl ester. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSWUUVDIYKZTD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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